molecular formula C7H7ClO2S2 B073954 S-(4-Chlorophenyl) methanesulfonothioate CAS No. 1200-28-8

S-(4-Chlorophenyl) methanesulfonothioate

Cat. No. B073954
CAS RN: 1200-28-8
M. Wt: 222.7 g/mol
InChI Key: HRDUILPJXCHZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-Chlorophenyl) methanesulfonothioate, also known as CMST, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonothioate family and is known for its unique chemical properties that make it suitable for use in scientific research.

Scientific Research Applications

S-(4-Chlorophenyl) methanesulfonothioate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of other compounds, such as sulfonamides, sulfonylureas, and sulfonic acids. S-(4-Chlorophenyl) methanesulfonothioate has also been used in the development of new drugs and as a tool for studying the mechanism of action of certain enzymes.

Mechanism Of Action

S-(4-Chlorophenyl) methanesulfonothioate is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

The inhibition of acetylcholinesterase by S-(4-Chlorophenyl) methanesulfonothioate has been shown to have various biochemical and physiological effects. S-(4-Chlorophenyl) methanesulfonothioate has been shown to improve cognitive function, enhance memory, and improve learning ability in animal studies. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using S-(4-Chlorophenyl) methanesulfonothioate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, S-(4-Chlorophenyl) methanesulfonothioate is highly toxic and must be handled with care. It can also be expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on S-(4-Chlorophenyl) methanesulfonothioate. One area of interest is the development of new drugs based on S-(4-Chlorophenyl) methanesulfonothioate and its derivatives. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of S-(4-Chlorophenyl) methanesulfonothioate and its potential therapeutic effects.
Conclusion
S-(4-Chlorophenyl) methanesulfonothioate is a synthetic compound that has gained attention in the scientific community due to its unique properties. It has been extensively used in scientific research as a reagent in the synthesis of other compounds, as a tool for studying the mechanism of action of certain enzymes, and in the development of new drugs. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of S-(4-Chlorophenyl) methanesulfonothioate and its derivatives.

Synthesis Methods

The synthesis of S-(4-Chlorophenyl) methanesulfonothioate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium methanethiolate. The reaction takes place in anhydrous conditions, and the product is purified by recrystallization. This method has been optimized to obtain high yields of pure S-(4-Chlorophenyl) methanesulfonothioate.

properties

CAS RN

1200-28-8

Product Name

S-(4-Chlorophenyl) methanesulfonothioate

Molecular Formula

C7H7ClO2S2

Molecular Weight

222.7 g/mol

IUPAC Name

1-chloro-4-methylsulfonylsulfanylbenzene

InChI

InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

HRDUILPJXCHZPN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)SC1=CC=C(C=C1)Cl

Canonical SMILES

CS(=O)(=O)SC1=CC=C(C=C1)Cl

Other CAS RN

1200-28-8

synonyms

S-(4-Chlorophenyl) methanesulfonothioate

Origin of Product

United States

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